![molecular formula C22H46O2Si B14211125 15-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpentadec-1-en-3-ol CAS No. 824404-32-2](/img/structure/B14211125.png)
15-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpentadec-1-en-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpentadec-1-en-3-ol is a complex organic compound characterized by its unique structure, which includes a tert-butyl(dimethyl)silyl group and a long carbon chain with a double bond and a hydroxyl group.
Vorbereitungsmethoden
The synthesis of 15-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpentadec-1-en-3-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to maximize yield and purity.
Analyse Chemischer Reaktionen
15-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpentadec-1-en-3-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The double bond can be reduced to a single bond using hydrogenation reactions with catalysts such as palladium on carbon (Pd/C).
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF), as well as catalysts and bases to facilitate the reactions .
Wissenschaftliche Forschungsanwendungen
15-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpentadec-1-en-3-ol is used in various scientific research applications, including:
Synthetic Organic Chemistry: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biology and Medicine: It is used in the synthesis of bioactive compounds that can be studied for their potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 15-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpentadec-1-en-3-ol involves its interaction with various molecular targets and pathways. The tert-butyl(dimethyl)silyl group provides steric protection to the hydroxyl group, allowing selective reactions at other sites of the molecule. This selective reactivity is crucial in the synthesis of complex molecules where specific functional groups need to be protected or modified .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 15-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpentadec-1-en-3-ol include:
(tert-Butyldimethylsilyloxy)acetaldehyde: Used in synthetic glycobiology and as a reagent in the synthesis of various natural products.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A compound with similar protective groups used in the synthesis of biologically active natural products.
The uniqueness of this compound lies in its specific structure, which combines a long carbon chain with a double bond and a protected hydroxyl group, making it versatile for various synthetic applications.
Eigenschaften
CAS-Nummer |
824404-32-2 |
|---|---|
Molekularformel |
C22H46O2Si |
Molekulargewicht |
370.7 g/mol |
IUPAC-Name |
15-[tert-butyl(dimethyl)silyl]oxy-3-methylpentadec-1-en-3-ol |
InChI |
InChI=1S/C22H46O2Si/c1-8-22(5,23)19-17-15-13-11-9-10-12-14-16-18-20-24-25(6,7)21(2,3)4/h8,23H,1,9-20H2,2-7H3 |
InChI-Schlüssel |
JUYHHVCUHPRCRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCCCCCCC(C)(C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


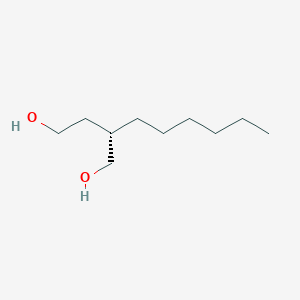
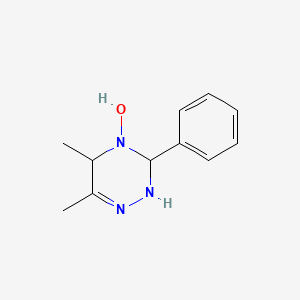
![2,2'-[(Pyridazin-3-yl)methylene]bis(6-tert-butyl-4-methylphenol)](/img/structure/B14211054.png)
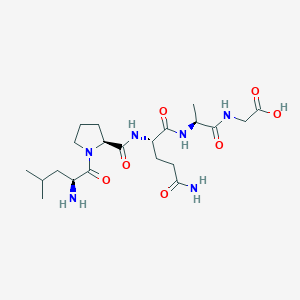
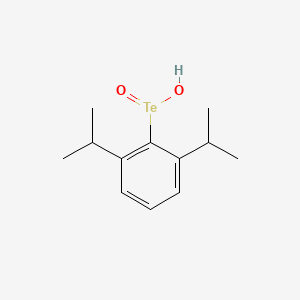
![N'-(3,3-diphenylpropyl)-N-[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14211085.png)

![Diethyl [(3-iodopropane-1-sulfonyl)amino]propanedioate](/img/structure/B14211101.png)
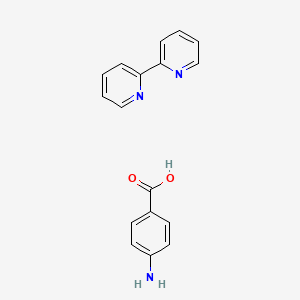

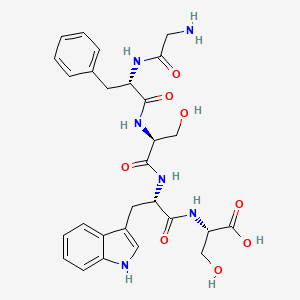
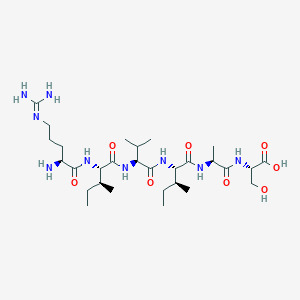
![N-(4-{[2-(2,3-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14211121.png)
![Benzene, 1-[(4-bromophenyl)ethynyl]-3-(phenylethynyl)-](/img/structure/B14211122.png)
